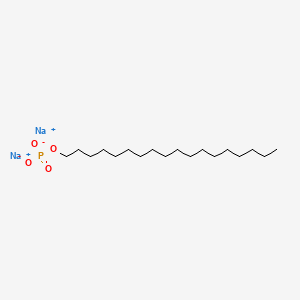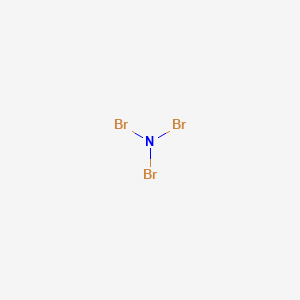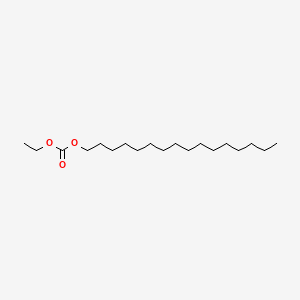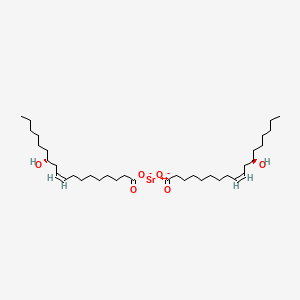
Iron carbide (FeC)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron carbide, also known as cementite, is a compound of iron and carbon with the chemical formula Fe₃C. It is an intermediate transition metal carbide and is a significant constituent in ferrous metallurgy. Iron carbide is known for its hardness and brittleness, and it plays a crucial role in the microstructure of steels and cast irons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron carbide can be synthesized through various methods, including:
Carburization of Iron Oxalate: This method involves the carburization of iron oxalate at temperatures ranging from 320°C to 450°C.
Control Synthesis of Nanoparticles: Iron carbide nanoparticles can be synthesized using control synthesis techniques, which involve the catalytic transformation of carbon monoxide and hydrogen into iron carbide under specific conditions.
Industrial Production Methods
In industrial settings, iron carbide is produced as a raw material in the iron carbide process, which is part of alternative ironmaking technologies. This process involves the direct reduction of iron ore using a mixture of carbon monoxide and hydrogen, resulting in the formation of iron carbide .
Chemical Reactions Analysis
Types of Reactions
Iron carbide undergoes various chemical reactions, including:
Oxidation: Iron carbide can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced back to iron and carbon under specific conditions.
Decomposition: At high temperatures, iron carbide can decompose into iron and carbon.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen or carbon monoxide.
Decomposition: Occurs at temperatures above the eutectoid temperature (723°C) in the iron-carbon phase diagram.
Major Products Formed
Oxidation: Iron oxides (Fe₂O₃, Fe₃O₄) and carbon dioxide (CO₂).
Reduction: Iron (Fe) and carbon ©.
Decomposition: Iron (Fe) and carbon ©.
Scientific Research Applications
Iron carbide has a wide range of scientific research applications, including:
Biomedical Applications: Iron carbide nanoparticles are explored for use in magnetic resonance imaging (MRI), magnetic hyperthermia, and drug delivery systems.
Material Science: Iron carbide is used in the development of advanced materials, such as carbon-encapsulated iron carbide nanoparticles for plasmonic applications in perovskite solar cells.
Environmental Applications: Iron carbide nanocomposites are used for the adsorption of noxious gases and waste removal.
Mechanism of Action
The mechanism of action of iron carbide involves its interaction with various molecular targets and pathways:
Catalytic Activity: Iron carbide acts as a catalyst by providing active sites for the adsorption and transformation of reactants.
Magnetic Properties: The magnetic properties of iron carbide nanoparticles enable their use in biomedical applications such as MRI and magnetic hyperthermia.
Plasmonic Effects: In plasmonic applications, iron carbide nanoparticles enhance light scattering and absorption, improving the efficiency of devices like perovskite solar cells.
Comparison with Similar Compounds
Iron carbide can be compared with other similar compounds, such as:
Iron Nitride (Fe₄N): Iron nitride has better antioxidant properties and greater hardness compared to iron carbide.
Other Iron Carbides: Compounds like ε-Fe₂C, χ-Fe₅C₂, and γ-Fe₇C₃ have different stoichiometric compositions and properties compared to Fe₃C.
Iron carbide’s unique combination of hardness, brittleness, and catalytic properties makes it a valuable material in various scientific and industrial applications.
Properties
CAS No. |
12069-60-2 |
|---|---|
Molecular Formula |
CFe |
Molecular Weight |
67.86 g/mol |
IUPAC Name |
methylidyneiron |
InChI |
InChI=1S/C.Fe |
InChI Key |
QMQXDJATSGGYDR-UHFFFAOYSA-N |
Canonical SMILES |
[C]#[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)






